Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group at position 3 and a 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido moiety at position 3.
Properties
IUPAC Name |
ethyl 5-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-28-21(27)16-12-23-25-9-8-15(10-17(16)25)24-19(26)13-29-18-7-5-6-14-11-22(2,3)30-20(14)18/h5-10,12H,4,11,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRIIAFYAOSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
The presence of various functional groups such as the benzofuran moiety and the pyrazolo[1,5-a]pyridine framework is critical for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that derivatives with similar structures exhibit significant cytotoxicity against cancer cells, suggesting potential use in cancer therapy .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for treating inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that compounds within this chemical class may provide neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the benzofuran and pyrazolo structures can significantly influence biological activity:
- Benzofuran Modifications : Substituents on the benzofuran ring enhance cytotoxicity. For instance, halogen substitutions have been shown to increase binding interactions with target proteins .
- Pyrazolo[1,5-a]pyridine Core : Variations in the substituents at the 3-position of the pyrazolo ring have been linked to improved potency against cancer cell lines .
Case Study 1: Anticancer Activity
A study evaluated a series of benzofuran derivatives for their efficacy against Erlich ascites carcinoma (EAC) cells. Among these derivatives, those structurally related to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl 5-(...) | 1.136 | Induces apoptosis via mitochondrial pathway |
| Doxorubicin | 1.150 | DNA intercalation |
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that compounds with similar structures reduced inflammation markers in animal models of arthritis. The mechanism appears to involve inhibition of pro-inflammatory cytokines .
Scientific Research Applications
Anticancer Activity
Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines. Research indicates that derivatives with similar structures exhibit significant cytotoxicity against cancer cells.
Case Study 1: Efficacy Against Cancer Cell Lines
A study evaluated the anticancer efficacy of this compound against Erlich ascites carcinoma (EAC) cells. The results demonstrated an IC50 value of 1.136 µM, indicating a potent inhibitory effect comparable to established chemotherapeutics like doxorubicin (IC50 = 1.150 µM).
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl 5-(...) | 1.136 | Induces apoptosis via mitochondrial pathway |
| Doxorubicin | 1.150 | DNA intercalation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. In vivo studies have shown that it can reduce inflammation markers in animal models of arthritis.
Case Study 2: In Vivo Anti-inflammatory Effects
Research indicated that compounds structurally related to Ethyl 5-(...) significantly inhibited pro-inflammatory cytokines in animal models.
Neuroprotective Properties
Some studies suggest that this compound may provide neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases. The presence of the benzofuran ring is believed to enhance neuroprotective activity through antioxidant mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds is essential for optimizing their biological activity:
- Benzofuran Modifications : Substituents on the benzofuran ring can enhance cytotoxicity. For example, halogen substitutions have been shown to increase binding interactions with target proteins.
- Pyrazolo[1,5-a]pyridine Core : Variations at the 3-position of the pyrazolo ring have been linked to improved potency against cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., ) and triazolo[1,5-a]pyrimidine (e.g., ) in nitrogen positioning, affecting electronic properties and binding interactions.
- Substituent Effects : The dihydrobenzofuran moiety in the target compound enhances lipophilicity (predicted logP >3) compared to methoxyphenyl or sulfonamide groups in analogs. The trifluoromethyl group in improves metabolic stability, while the acetamido group in the target may facilitate hydrogen bonding.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyridine derivatives, and how can they be optimized for this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling acetamide intermediates with pyrazolo[1,5-a]pyridine cores via reflux in polar aprotic solvents (e.g., ethanol/DMF) . Optimization includes adjusting reaction time, temperature, and catalyst loading. For example, refluxing at 80–100°C for 3–6 hours improves yields, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses . Post-synthesis purification via recrystallization (e.g., aqueous DMF) or column chromatography is critical for isolating high-purity products .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., dihydrobenzofuran methyl groups at δ ~1.2–1.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
- HRMS: Validates molecular formula accuracy (e.g., theoretical vs. observed m/z values within 5 ppm) .
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and confirms solid-state packing, as demonstrated for structurally similar pyrazolo-pyrimidine esters .
Q. What are the critical functional groups influencing this compound’s reactivity?
- Answer: The pyrazolo[1,5-a]pyridine core, dihydrobenzofuran ether linkage, and acetamide bridge dictate reactivity. For instance:
- The ester group (COOEt) is susceptible to hydrolysis under acidic/basic conditions.
- The dihydrobenzofuran moiety may undergo ring-opening reactions under strong oxidizing agents.
- The acetamide linker can participate in hydrogen bonding or serve as a site for derivatization (e.g., alkylation) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling route prioritization. For example:
- Reaction Path Search: Identifies energetically favorable pathways for coupling the dihydrobenzofuran and pyrazolo-pyridine units .
- Solvent Effects: COSMO-RS simulations optimize solvent choice (e.g., DMF vs. ethanol) to enhance yield .
- Machine Learning: Trains models on analogous reactions (e.g., pyrazolo[1,5-a]pyrimidine syntheses) to predict optimal conditions (temperature, stoichiometry) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity, and what experimental designs validate these effects?
- Methodological Answer:
- SAR Studies: Synthesize derivatives with modified groups (e.g., replacing the dihydrobenzofuran with a furan or altering the ester to an amide). Test in bioassays (e.g., kinase inhibition) .
- Data Analysis: Use statistical tools (e.g., PCA) to correlate substituent electronic properties (Hammett σ) with activity trends. For example, electron-withdrawing groups on the benzofuran ring enhance binding affinity in related compounds .
- Contradiction Resolution: If bioassay results conflict with computational predictions, re-examine force field parameters or assay conditions (e.g., buffer pH, cell line variability) .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, impurities)?
- Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC to monitor reaction progression and impurity formation .
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, solvent volume) .
- Crystallization Engineering: Control cooling rates and anti-solvent addition to improve crystal purity, as applied to pyrazolo-pyridine analogs .
Q. How can spectroscopic data resolve ambiguities in structural assignments (e.g., regioisomerism)?
- Methodological Answer:
- 2D NMR (HSQC, HMBC): Correlates protons and carbons to distinguish between regioisomers (e.g., pyridine vs. pyrimidine ring connectivity) .
- Isotopic Labeling: Track reaction intermediates using 15N or 13C labels to confirm bond formation sites .
- Comparative Analysis: Cross-reference experimental data with literature values for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
